2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
Properties
IUPAC Name |
2-propyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-4-11-14-12-13-9-5-3-6-10(17)8(9)7-16(12)15-11/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBJYPVEPCKKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C=C3C(=NC2=N1)CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-propyl-4H-quinazolin-4-one with hydrazine derivatives, followed by cyclization to form the triazolo ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinazoline scaffold .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one exhibit antiviral properties. Specifically, they have been evaluated for their efficacy against Hepatitis B Virus (HBV). A patent describes the use of such compounds as HBV inhibitors, suggesting their potential in treating or preventing HBV infections by inhibiting viral DNA synthesis and reducing HBV DNA levels .
Anticancer Potential
Studies have highlighted the anticancer properties of triazoloquinazolinone derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. For instance, specific derivatives have demonstrated cytotoxic effects against breast cancer cells by activating caspase pathways .
Neuroprotective Effects
There is emerging evidence that compounds within this class may possess neuroprotective effects. Research suggests that they can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. This application is still under investigation but shows promise for future therapeutic strategies .
Case Studies
Mechanism of Action
The mechanism of action of 2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Structurally analogous compounds differ in substituents or fused ring systems. Key examples include:
Note: *Calculated based on molecular formula C₁₃H₁₆N₄O.
Key Observations :
- Substituent Position : Electron-donating groups (e.g., -OH, -CH₃) enhance solubility but reduce lipophilicity, whereas electron-withdrawing groups (e.g., -Cl) improve membrane penetration .
- Ring Fusion: Benzimidazole-fused derivatives (e.g., tetrahydrobenzimidazoquinazolinones) exhibit extended π-systems, favoring intercalation with biological targets but limiting solubility .
Key Observations :
- Catalyst Efficiency: Copper-based nanocatalysts (e.g., Cu@HAP@KIT-6) achieve near-quantitative yields (88–97%) under mild conditions, outperforming hypervalent iodine (III) catalysts (70–85% yields) .
- Reaction Time : NGPU-catalyzed reactions complete in 2 hours, significantly faster than solvent-free sulfamic acid methods (6 hours) .
Pharmacological and Physicochemical Properties
Limited pharmacological data are available for the target compound, but comparisons with analogues suggest trends:
- Antimicrobial Activity : Methylsulfanyl-substituted derivatives (e.g., 324.4 g/mol compound) show enhanced Gram-positive bacterial inhibition due to sulfur’s electronegativity .
- Solubility : Hydroxyphenyl-substituted derivatives exhibit higher aqueous solubility (logP ~1.2) compared to the target compound (logP ~2.5) .
- Metabolic Stability : The triazole ring in the target compound reduces oxidative metabolism compared to benzimidazole-fused analogues .
Biological Activity
2-Propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a compound belonging to the class of triazoloquinazoline derivatives. These compounds have garnered attention for their diverse biological activities, particularly in the realms of oncology and infectious disease treatment. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a triazole ring fused with a quinazoline structure, which is critical for its biological interactions.
Anticancer Activity
Research indicates that derivatives of triazoloquinazoline exhibit significant anticancer properties. A study focusing on related compounds demonstrated that they can inhibit cell proliferation in various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17l | A549 | 0.98 ± 0.08 |
| 17l | MCF-7 | 1.05 ± 0.17 |
| 17l | HeLa | 1.28 ± 0.25 |
The compound 17l showed promising results in inhibiting c-Met and VEGFR-2 kinase activities, which are crucial for tumor growth and metastasis . The mechanism involves induction of apoptosis in cancer cells and modulation of cell cycle progression.
Antiviral Activity
The potential antiviral effects of triazoloquinazolines have also been explored. Certain derivatives have been shown to inhibit viral replication mechanisms effectively. Specifically, compounds similar to this compound are being investigated for their efficacy against Hepatitis B virus (HBV) infections .
The biological activity of this compound can be attributed to several key mechanisms:
- Kinase Inhibition : The compound acts as an inhibitor of specific kinases involved in tumor progression.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through various signaling cascades.
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells.
Case Studies
Recent studies have provided insights into the efficacy of this compound:
- In Vitro Studies : In laboratory settings, this compound has demonstrated potent cytotoxicity against several cancer cell lines while exhibiting low hemolytic toxicity .
- In Vivo Studies : Further research is needed to evaluate its effectiveness in animal models to establish therapeutic dosages and safety profiles.
Q & A
Substitution Patterns :
- Propyl Chain : Enhances lipophilicity (log P ~2.5), improving blood-brain barrier penetration.
- Electron-Withdrawing Groups (e.g., -CF3): Increase receptor binding affinity (e.g., IC50 < 10 µM in kinase assays) .
In Silico Tools : Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
Biological Assays : Use cell-based models (e.g., RAW 264.7 macrophages) to quantify TNF-α inhibition .
Q. What strategies mitigate low yields in large-scale synthesis?
- Methodological Answer :
Catalyst Optimization : Replace homogeneous Cu with heterogeneous systems (e.g., Cu@HAp@KIT-6) to improve recyclability and reduce metal leaching .
Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <2 hours while maintaining yields .
Flow Chemistry : Enhances heat/mass transfer for exothermic cyclization steps .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points (m.p.) for derivatives with identical substituents?
- Methodological Answer :
- Polymorphism : Recrystallization solvents (methanol vs. DMF) produce distinct crystalline forms. For example, 5-isobutyl derivatives show m.p. variations of 5–10°C .
- Impurity Profile : Residual solvents (e.g., i-propanol) depress m.p. by 2–3°C; use TGA/DSC to confirm purity .
Experimental Design for Advanced Studies
Q. How to design a robust stability study for triazoloquinazolinone derivatives under physiological conditions?
- Methodological Answer :
Buffer Systems : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes.
Analytical Endpoints : Monitor degradation via HPLC (λ = 254 nm) at 0, 6, 12, and 24 hours .
Control Variables : Temperature (37°C), light exposure, and oxygen levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
